molecular formula C15H17N7O2 B2940766 6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320955-18-6

6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2940766
CAS No.: 2320955-18-6
M. Wt: 327.348
InChI Key: HYPLAMPHHWOUPG-UHFFFAOYSA-N
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Description

The compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of methylpyrazolo[1,5-a]pyrazine . It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .


Synthesis Analysis

Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally related to the compound , were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis involved conversion via nitrile intermediates to the corresponding amidoximes and amidines .


Molecular Structure Analysis

The InChI code for a structurally similar compound, 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is 1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11) .


Chemical Reactions Analysis

The synthesis of the structurally related methylpyrazolo[1,5-a]pyrazine-4-carboxylates involved cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Heteroaromatization and Synthesis of Pyrimidines

    Research into heteroaromatization has led to the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been studied for their antimicrobial activities, showcasing the utility of pyrimidine derivatives in developing new antimicrobial agents (El-Agrody et al., 2001).

  • Cyclization-Dehydrosulfonylation/Reduction Sequences

    An efficient synthetic approach has been developed for transforming piperazine-2,6-diones into pyridopyrazines or pyrazinoisoquinolines. This method highlights the chemical versatility of piperazine derivatives in accessing pharmaceutically relevant compounds (Rao & Ramanathan, 2017).

  • Microwave-Assisted Synthesis of Fused Heterocycles

    The microwave-assisted synthesis technique has been utilized to prepare trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, demonstrating a rapid and efficient method for synthesizing complex heterocyclic structures incorporating the trifluoromethyl group (Shaaban, 2008).

Anticancer and Antimicrobial Activities

  • Evaluation of Anticancer Activity

    Novel pyrazolo[4,3-c]pyridine derivatives have been synthesized and assessed for their anticancer activities against human breast, liver, and colon carcinoma cell lines. Some of these compounds have shown promising results, with specific derivatives exhibiting potent activity comparable to established chemotherapy drugs (Metwally & Deeb, 2018).

  • Antimicrobial Properties of Pyrazolo[1,5-a]pyrimidines

    Research on the synthesis of new 5-aminopyrazoles and their transformation into pyrazolo[1,5-a]-pyrimidines and pyrazolo[5,1-c][1,2,4]triazines has revealed significant antibacterial activity and cytotoxicity against Vero cells. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives as new antimicrobial agents (Al-Adiwish et al., 2013).

Agricultural Applications

  • Herbicidal Activity of Piperazine Derivatives: Novel 1-phenyl-piperazine-2,6-diones have been synthesized and evaluated for their herbicidal activities. One compound, in particular, showed significant herbicidal activity, demonstrating the potential of these derivatives in agricultural applications (Li et al., 2005).

Mechanism of Action

While the specific mechanism of action for the compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is not mentioned in the retrieved papers, related compounds such as pyrazolo[1,5-a]pyrazine-4-carboxamides are claimed as modulators of the integrated stress pathway, playing an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in the field of optical applications, given the promising characteristics of related pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis methods could be refined and expanded to construct new heteryl-containing derivatives .

Properties

IUPAC Name

6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-8-11-14(16-2-3-22(11)19-10)21-6-4-20(5-7-21)12-9-13(23)18-15(24)17-12/h2-3,8-9H,4-7H2,1H3,(H2,17,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPLAMPHHWOUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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